molecular formula C20H36ClNO3Si B13729392 Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 20119-47-5

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13729392
CAS No.: 20119-47-5
M. Wt: 402.0 g/mol
InChI Key: AUYKNQMSAXIBTQ-UHFFFAOYSA-N
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Description

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with the molecular formula C20-H35-N-O3-Si.Cl-H and a molecular weight of 402.11 . This compound is known for its unique structure, which includes a butyric acid backbone, a hydroxy group, a methyl group, and a trimethylsilyl-substituted phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the butyric acid backbone, followed by the introduction of the hydroxy and methyl groups. The trimethylsilyl-substituted phenyl group is then added through a series of reactions involving organosilicon compounds. The final step involves the esterification of the compound with 2-(diethylamino)ethyl alcohol and the formation of the hydrochloride salt .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. The diethylaminoethyl ester moiety can interact with biological membranes and proteins, potentially modulating their function .

Comparison with Similar Compounds

Similar compounds to butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride include:

Properties

CAS No.

20119-47-5

Molecular Formula

C20H36ClNO3Si

Molecular Weight

402.0 g/mol

IUPAC Name

diethyl-[2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C20H35NO3Si.ClH/c1-8-21(9-2)14-15-24-19(22)18(20(3,4)23)16-10-12-17(13-11-16)25(5,6)7;/h10-13,18,23H,8-9,14-15H2,1-7H3;1H

InChI Key

AUYKNQMSAXIBTQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C(C)(C)O.[Cl-]

Origin of Product

United States

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